![molecular formula C15H24Cl2N2 B1485297 2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride CAS No. 2098022-57-0](/img/structure/B1485297.png)

2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride” is represented by the InChI code:1S/C14H20N2/c15-14-7-6-12-9-16 (10-13 (12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 . The molecular weight of this compound is 216.33 . Physical And Chemical Properties Analysis

The physical form of “2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride” is liquid .Applications De Recherche Scientifique

Pharmacophore Driven Synthetic Strategy

The discovery of potent substance P antagonists has been facilitated through a pharmacophore-driven synthetic strategy, illustrating the compound's role in targeting neurokinin receptors, which are pivotal in pain perception and inflammatory responses (Desai et al., 1994).

Novel Pyrrole Synthesis

Research into 2-(2-aminoanilino)cyclohepta[b]pyrroles showcases the compound's utility in generating novel pyrrole-based structures, which hold significance in medicinal chemistry due to their presence in various bioactive molecules (Abe et al., 1990).

Pyrrole Derivatives as Bioactive Compounds

The synthesis of 1-alkoxycarbonyl-methyl-2-alkylpyrroles from dichloro- and methoxychloropropylalkyl ketones demonstrates the compound's relevance in generating pyrrole derivatives, which are important starting materials for the synthesis of biologically active compounds (Gadzhili et al., 2002).

Alternative Dopaminergic Molecules

Efforts to synthesize benzyloxy-substituted [2]benzopyrano[3,4-c]pyrroles via thermolysis of benzocyclobutenes reveal the compound's potential application in exploring alternative dopaminergic molecules, which are crucial for treating neurological disorders (Loozen et al., 2010).

Discovery Libraries

The solution-phase synthesis of tricyclic pyrrole-2-carboxamides for a discovery library highlights the compound's application in drug discovery, showcasing its utility in creating diverse molecular libraries for pharmacological testing (Werner et al., 2006).

Safety and Hazards

The safety information for “2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

- Additionally, it targets EphB4, an RTK highly expressed in various human tumors, which plays a role in promoting angiogenesis .

- Notably, this compound retains potency against mutant EGFRs resistant to current EGFR inhibitors .

Target of Action

Mode of Action

- By blocking these RTKs, 2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride disrupts signaling pathways involved in tumor cell proliferation and vascularization. Inhibiting EphB4 suppresses angiogenesis, further impacting tumor growth.

Propriétés

IUPAC Name |

2-benzyl-N-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c1-16-15-8-7-13-10-17(11-14(13)15)9-12-5-3-2-4-6-12;;/h2-6,13-16H,7-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLCGVYKPAKNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2C1CN(C2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

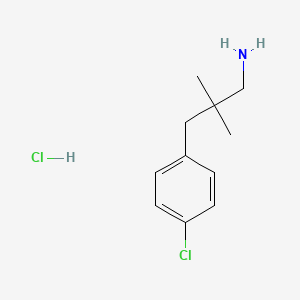

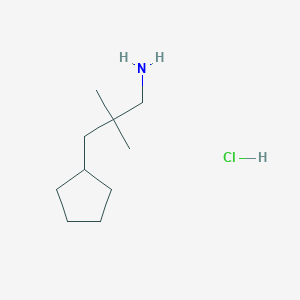

amine hydrochloride](/img/structure/B1485217.png)

amine hydrochloride](/img/structure/B1485218.png)

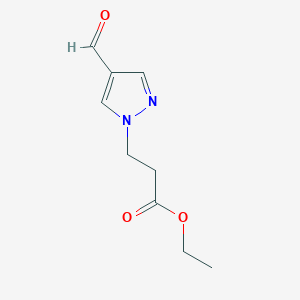

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1485222.png)

![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485224.png)

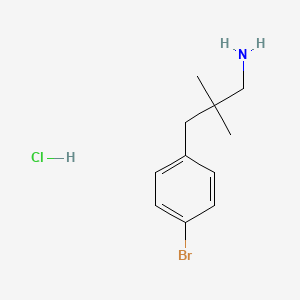

amine hydrochloride](/img/structure/B1485229.png)

amine hydrochloride](/img/structure/B1485231.png)

![2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1485234.png)

![2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485235.png)

![(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485236.png)